Ticagrelor was developed by AstraZeneca and received approval from the U.S. Food and Drug Administration in 2011. The compound is marketed under the brand name Brilinta and is recognized for its rapid onset and reversible action compared to other antiplatelet drugs like clopidogrel.
Ticagrelor is classified as a P2Y12 receptor antagonist. It selectively inhibits the P2Y12 receptor on platelets, which is crucial for platelet activation and aggregation, thereby preventing thrombus formation.
The synthesis of ticagrelor involves several key steps that include the construction of various intermediates. A notable synthesis route begins with the condensation of pyrimidine amine derivatives with cyclopentyl derivatives in ethylene glycol, followed by the formation of a triazole compound through diazotization. This method has been optimized for safety and efficiency, achieving yields as high as 85-90% with high purity levels (99.78%) using high-performance liquid chromatography (HPLC) for purification .
Each reaction step has been meticulously optimized to avoid hazardous conditions, such as high pressure or temperature, thus ensuring a safer production environment .
The molecular formula of ticagrelor is C16H20F3N5O4S, and its structural formula includes a triazole ring fused with a pyrimidine structure. The presence of fluorine atoms enhances its pharmacological properties.
The stereochemistry around the chiral centers is critical for its biological activity .
Ticagrelor undergoes various chemical reactions during its synthesis, including:
These reactions are carefully controlled to maximize yield while minimizing by-products and impurities .
Each reaction stage has been characterized using spectroscopic methods to confirm the formation of intermediates and final products, ensuring high purity and efficacy in the final compound .
Ticagrelor acts by reversibly binding to the P2Y12 receptor on platelets. This inhibition prevents adenosine diphosphate from activating platelets, thereby reducing platelet aggregation.
Studies indicate that ticagrelor's effects can be observed within 30 minutes post-administration, with peak effects occurring at approximately 2 hours. Its reversible nature allows for quicker recovery of platelet function compared to irreversible antagonists like clopidogrel .
Ticagrelor is primarily used in clinical settings for:
Research continues into its potential applications in other cardiovascular conditions and its interactions with other therapeutic agents .
Ticagrelor (chemical formula: C₂₃H₂₈F₂N₆O₄S) is a cyclopentyltriazolopyrimidine-class antiplatelet agent that acts as a direct, selective antagonist of the P2Y₁₂ receptor on platelet membranes. Unlike thienopyridine agents (e.g., clopidogrel, prasugrel), ticagrelor is not a prodrug and requires no metabolic activation to exert its pharmacological effects [1] [5] [9]. It binds reversibly to the P2Y₁₂ receptor, a G-protein-coupled receptor (GPCR) critical for adenosine diphosphate (ADP)-mediated platelet activation. The drug's affinity for the human P2Y₁₂ receptor is exceptionally high, with a dissociation constant (Kd) in the nanomolar range [2]. Structurally, ticagrelor penetrates deeply into the receptor's orthosteric binding pocket, forming hydrogen bonds with residues including Lys80, Thr105, Ser156, Gln263, and Arg256, while leveraging hydrophobic interactions with Phe106, Leu155, and Leu284 [6] [10].
Table 1: Key Binding Characteristics of Ticagrelor at P2Y₁₂ Receptor
| Parameter | Value | Significance |
|---|---|---|
| Binding Kinetics (Kon) | (1.1 ± 0.2) × 10⁻⁴ nm⁻¹ s⁻¹ | Rapid receptor association |
| Binding Kinetics (Koff) | (8.7 ± 1.4) × 10⁻⁴ s⁻¹ | Slower dissociation than ADP |
| Dissociation Constant (Ki) | 0.33 ± 0.04 nM ([¹²⁵I]AZ11931285) | Subnanomolar affinity for P2Y₁₂ |
| Protein Binding | >99.7% | Limits free plasma concentration |
Ticagrelor exhibits non-competitive antagonism against ADP, binding to a site distinct from ADP’s orthosteric binding pocket. This unique mechanism allows ticagrelor to inhibit ADP-induced signaling without displacing ADP itself (Ki > 10 μM for [³H]ADP displacement) [2] [6]. Radioligand studies confirm ticagrelor competes with the synthetic ADP analog [³³P]2MeS-ADP (Ki = 4.3 ± 1.3 nM) but adopts an allosteric binding mode that induces conformational changes in the receptor [2]. Despite being classified as a reversible antagonist, ticagrelor displays prolonged receptor occupancy due to its deep penetration into the binding pocket. Washout experiments in human platelets and cell-based assays demonstrate that ADP cannot restore P2Y₁₂ function after ticagrelor exposure, even after extensive washing, indicating kinetics akin to irreversible binding [6]. Molecular dynamics simulations reveal ticagrelor’s cyclopentyl-diol chain anchors it more deeply than other antagonists, sterically hindering ADP’s access [6] [10].
By blocking P2Y₁₂, ticagrelor disrupts key downstream signaling pathways:
This multi-pathway inhibition translates to potent inhibition of platelet aggregation (IPA). Pharmacodynamic studies show IPA >90% within 2–4 hours of a 180-mg loading dose, with near-complete suppression of ADP-induced aggregation (20 μM ADP) [5] [7].
Table 2: Pharmacodynamic Profile of Ticagrelor
| Parameter | Value (90 mg Twice Daily) | Clinical Implication |
|---|---|---|
| Onset of IPA (180 mg LD) | 1.5–3.0 hours | Rapid antiplatelet effect |
| Peak IPA (Final Aggregation) | 99% at 4 hours | Superior to clopidogrel (35–59%) |
| IPA at 12 hours | 91–95% | Sustained effect with twice-daily dosing |
| Offset (Half-life) | Plasma t½: 8–12 hours | Functional recovery in ~5 days |
Beyond P2Y₁₂ blockade, ticagrelor inhibits the equilibrative nucleoside transporter 1 (ENT1) on erythrocytes and endothelial cells [5] [7] [9]. ENT1 normally clears extracellular adenosine, a purine nucleoside with vasodilatory and anti-inflammatory properties. By blocking ENT1, ticagrelor:
This ENT1 inhibition represents a non-canonical, pleiotropic effect distinct from other P2Y₁₂ antagonists.
The ENT1-mediated adenosine potentiation underlies several cardioprotective effects:
However, elevated adenosine also contributes to ticagrelor’s non-hemorrhagic side effects, notably dyspnea (via bronchial A2B/A3 receptor activation) [7].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1